

Illuminating Biological Processes: In Vivo Imaging Applications of R110 Azide

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Compound of Interest

Compound Name: R110 azide, 6-isomer

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Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the in vivo imaging applications of Rhodamine 110 (R110) azide. This powerful fluorescent probe, in conjunction with bioorthogonal chemistry, is enabling unprecedented visualization of biological processes in living organisms. Detailed application notes and protocols unlock the potential of R110 azide for a wide range of research and therapeutic development endeavors.

R110 azide serves as a key tool in bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes.^[1] The azide group of R110 azide allows it to participate in highly specific ligation reactions, most notably the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC).^{[1][2]} These reactions enable the precise attachment of the bright and photostable R110 fluorophore to target biomolecules that have been metabolically or genetically engineered to contain a complementary reactive handle (a phosphine or an alkyne).

The primary applications of R110 azide in in vivo imaging include:

- **Cell Tracking:** Labeled cells can be tracked in vivo to monitor their migration, proliferation, and fate in various biological contexts, including immunology and regenerative medicine.^[3]
^[4]

- **Pretargeted Imaging:** This strategy enhances the target-to-background signal ratio in imaging. A non-fluorescent, azide-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site. Subsequently, the R110 azide probe is introduced, which then reacts specifically with the targeting molecule, leading to localized fluorescence.
- **Imaging of Biomolecules:** R110 azide can be used to visualize a wide array of biomolecules, such as glycans, proteins, and nucleic acids, that have been metabolically labeled with an alkyne- or phosphine-containing precursor.
- **Activatable Probes:** In this "smart probe" approach, the fluorescence of R110 azide is initially quenched. Upon reaction with its target, a conformational change or cleavage event occurs, leading to a significant increase in fluorescence. This strategy is particularly useful for reducing background noise and enhancing imaging sensitivity.

Quantitative Data Summary

The choice of bioorthogonal reaction for a specific in vivo imaging application depends on several factors, including reaction kinetics, biocompatibility, and the nature of the target. The following table summarizes key quantitative parameters for the principal bioorthogonal reactions involving azides.

Reaction	Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$)	Key Advantages	Key Disadvantages
Staudinger Ligation	~0.002 - 0.0077	- No metal catalyst required- Well-suited for in vivo applications	- Slow reaction kinetics- Phosphine reagents can be prone to air oxidation
CuAAC	~1 - 100	- Fast reaction kinetics- High efficiency	- Requires copper catalyst, which can be toxic to cells
SPAAC	~0.1 - 1.0	- No metal catalyst required- Faster than Staudinger ligation	- Cyclooctyne reagents can be less stable

Note: The rate constants can vary depending on the specific reactants and reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments utilizing R110 azide are provided below. These protocols are intended as a guide and may require optimization for specific experimental systems.

Protocol 1: In Vivo Cell Tracking using Metabolic Labeling and SPAAC

Objective: To visualize the in vivo distribution of adoptively transferred cells.

Materials:

- Cells of interest (e.g., T cells, stem cells)
- Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
- R110 azide-DBCO (dibenzocyclooctyne) conjugate
- Animal model (e.g., mouse)
- In vivo fluorescence imaging system

Procedure:

- Metabolic Labeling of Cells:
 - Culture the cells of interest in appropriate media.
 - Supplement the culture medium with Ac₄ManNAz to a final concentration of 25-50 µM.
 - Incubate the cells for 48-72 hours to allow for the metabolic incorporation of azide groups onto the cell surface glycans.
- Cell Preparation and Administration:

- Harvest and wash the azide-labeled cells with sterile PBS.
- Resuspend the cells in a suitable vehicle for intravenous injection.
- Administer the labeled cells to the animal model via tail vein injection.
- Probe Administration:
 - Prepare a sterile solution of R110 azide-DBCO in a biocompatible solvent (e.g., PBS with a small percentage of DMSO).
 - At a desired time point post-cell transfer, administer the R110 azide-DBCO solution to the animal model via intravenous injection.
- In Vivo Imaging:
 - At various time points after probe administration, anesthetize the animal and perform whole-body fluorescence imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for Rhodamine 110.
 - Acquire and analyze the images to determine the localization and signal intensity of the labeled cells.

Protocol 2: Pretargeted In Vivo Imaging using CuAAC

Objective: To image a specific target in vivo with high contrast using a pretargeting strategy.

Materials:

- Azide-modified targeting molecule (e.g., antibody-azide conjugate)
- R110 azide-alkyne conjugate
- Copper(II) sulfate (CuSO_4)
- Copper-chelating ligand (e.g., THPTA or BTAA) to reduce toxicity
- Sodium ascorbate

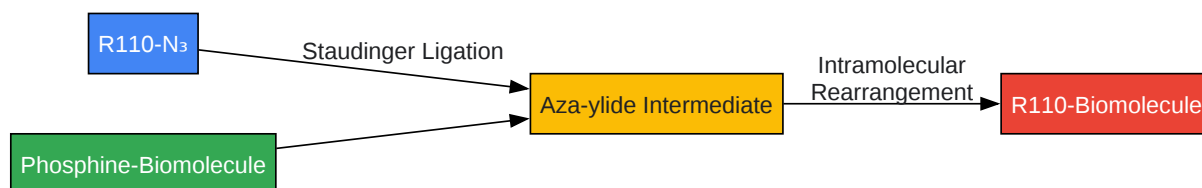
- Animal model with the target of interest (e.g., tumor-bearing mouse)
- In vivo fluorescence imaging system

Procedure:

- Administration of Targeting Molecule:
 - Administer the azide-modified targeting molecule to the animal model via intravenous injection.
 - Allow sufficient time (typically 24-72 hours) for the targeting molecule to accumulate at the target site and for the unbound conjugate to clear from circulation.
- Preparation of Click Reaction Cocktail:
 - Prepare fresh stock solutions of CuSO_4 , the copper-chelating ligand, sodium ascorbate, and the R110 azide-alkyne conjugate.
 - In a sterile tube, mix the R110 azide-alkyne conjugate, CuSO_4 , and the chelating ligand.
 - Immediately before injection, add the sodium ascorbate solution to initiate the formation of the Cu(I) catalyst.
- Probe Administration and In Vivo Reaction:
 - Administer the freshly prepared click reaction cocktail to the animal model via intravenous injection.
- In Vivo Imaging:
 - Allow a short time (e.g., 1-4 hours) for the in vivo click reaction to occur and for unbound R110 azide-alkyne to clear.
 - Anesthetize the animal and perform whole-body fluorescence imaging as described in Protocol 1.

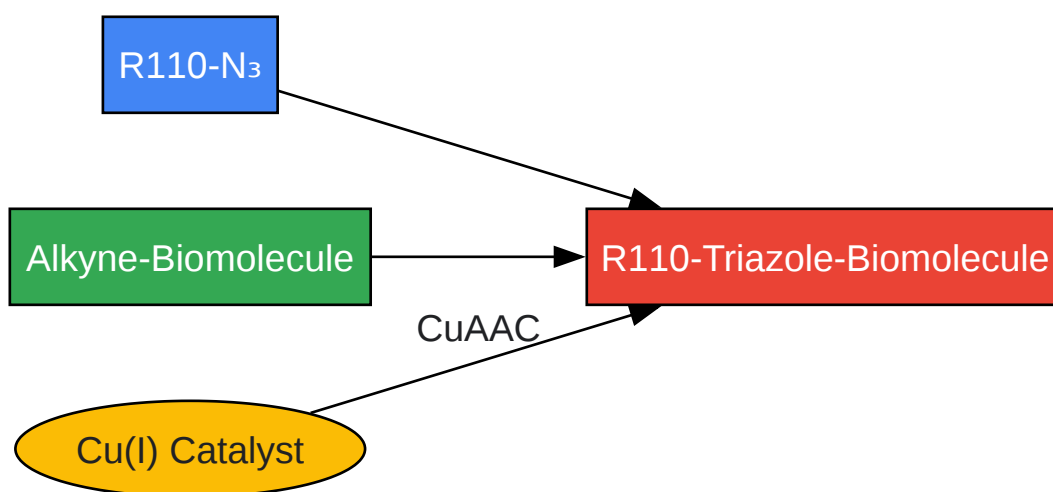
Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.



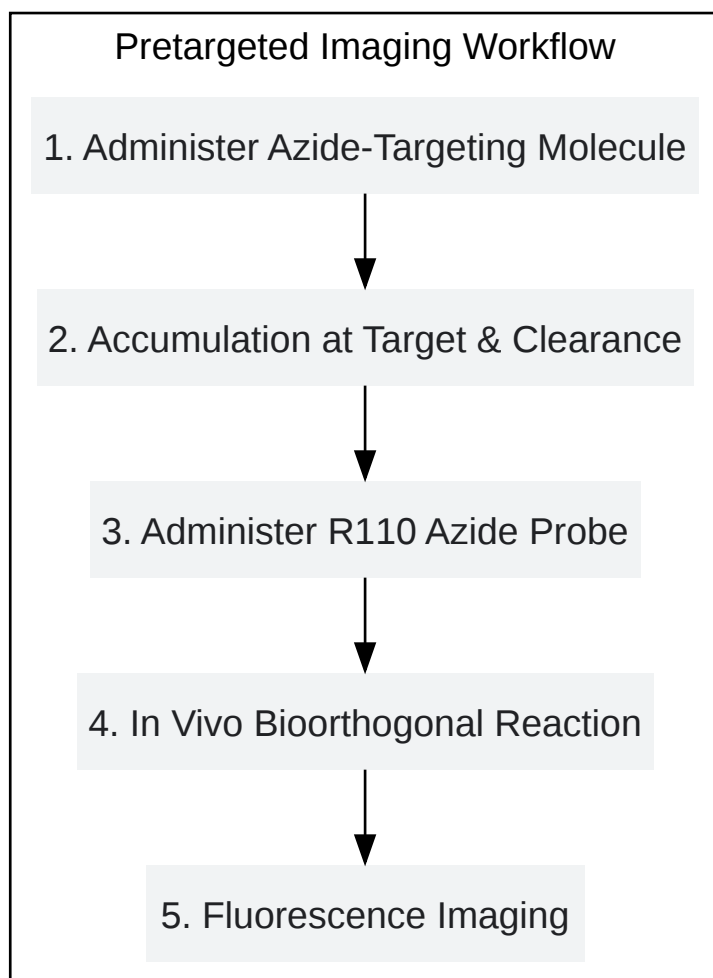
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Staudinger Ligation Signaling Pathway



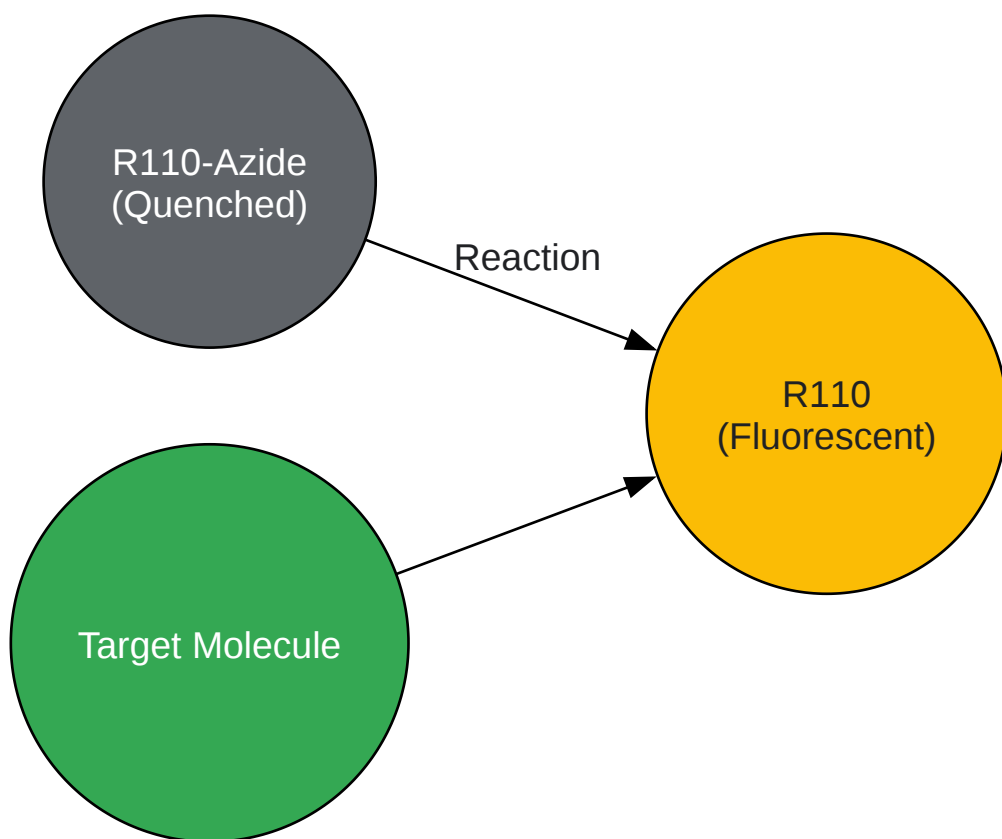
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



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Pretargeted In Vivo Imaging Workflow



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Activatable Probe Mechanism

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